1,3-Dimethyldisiloxane

Overview

Description

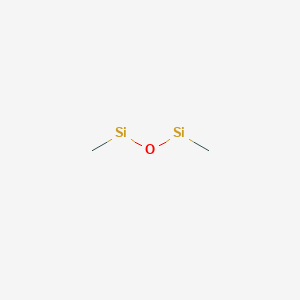

1,3-Dimethyldisiloxane is an organosilicon compound with the molecular formula C2H10OSi2. It is a member of the siloxane family, which consists of alternating silicon and oxygen atoms, with organic groups attached to the silicon atoms. This compound is characterized by its relatively low molecular weight and its ability to form flexible, stable structures. It is commonly used in various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dimethyldisiloxane can be synthesized through several methods. One common method involves the reaction of iodomethylsilane with water under ambient temperature conditions. This reaction typically yields a high purity product .

Another method involves the hydrosilylation of 1,3-dimethyl-tetravinyldisiloxane with triphenyl silane using a Speier catalyst (H2PtCl6·H2O). This reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, this compound is often produced through the direct synthesis method, which involves the reaction of chlorosilanes with water. This method is preferred due to its efficiency and scalability. The reaction is typically carried out in a controlled environment to prevent the formation of unwanted by-products.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyldisiloxane undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form silanols and siloxanes.

Reduction: It can be reduced to form silanes.

Substitution: It can undergo substitution reactions where the methyl groups are replaced by other organic groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.

Reduction: Reducing agents such as lithium aluminum hydride are commonly used.

Substitution: Substitution reactions often involve the use of organometallic reagents such as Grignard reagents.

Major Products Formed

Oxidation: Silanols and siloxanes.

Reduction: Silanes.

Substitution: Various organosilicon compounds depending on the substituent used.

Scientific Research Applications

Chemical Properties and Structure

1,3-Dimethyldisiloxane has the chemical formula and features a siloxane backbone with two methyl groups attached to the silicon atoms. Its unique structure allows it to participate in various chemical reactions, making it a valuable precursor in synthesizing other organosilicon compounds.

Chemistry

- Ligand in Organometallic Chemistry : DMS is used as a ligand in various organometallic reactions, facilitating the formation of complexes that exhibit unique catalytic properties.

- Precursor for Organosilicon Compounds : It serves as a precursor for synthesizing a variety of organosilicon compounds, which are essential in developing silicone polymers and coatings.

Biology

- Silicon-Based Biocompatible Materials : Research has shown that DMS can be utilized in creating biocompatible materials for medical applications. Its silicon-based structure allows for compatibility with biological systems, making it suitable for drug delivery systems and implants .

- Study of Silicon's Role in Biology : DMS is employed in studies investigating the biological role of silicon, particularly its effects on plant growth and human health.

Medicine

- Drug Delivery Systems : The compound has been investigated for its potential use in drug delivery systems due to its ability to form stable siloxane networks that can encapsulate therapeutic agents .

- Medical Devices : DMS is also being explored as a component in medical devices, benefiting from its biocompatibility and stability.

Industry

- Production of Silicone-Based Materials : DMS is widely used in the industrial production of silicone-based materials, which are utilized in various applications such as sealants, adhesives, and coatings.

- Optoelectronic Applications : Recent studies have highlighted the use of DMS derivatives in optoelectronic materials due to their high refractive indices and hydrophobic properties .

Case Study 1: High-Refractive-Index Carbosilanes

A recent study synthesized a new carbosilane using DMS as a core molecule. The resulting material exhibited a high refractive index () and excellent hydrophobicity. This carbosilane was characterized using NMR spectroscopy and used to coat silicon wafers, demonstrating significant potential for optical applications .

Case Study 2: Drug Delivery Systems

Research into DMS-based drug delivery systems has shown promising results. The compound's ability to form stable siloxane networks allows encapsulation of various drugs, enhancing their stability and release profiles when administered . This application is particularly relevant in developing treatments for chronic diseases where sustained release is crucial.

Data Tables

| Application Area | Specific Use | Key Benefits |

|---|---|---|

| Chemistry | Ligand in organometallic reactions | Enhances catalytic activity |

| Biology | Biocompatible materials | Compatibility with biological systems |

| Medicine | Drug delivery systems | Improved stability and release profiles |

| Industry | Silicone-based materials | Versatile applications in coatings and adhesives |

Mechanism of Action

The mechanism of action of 1,3-Dimethyldisiloxane involves its ability to form stable, flexible structures due to the presence of silicon-oxygen bonds. These bonds provide the compound with unique chemical properties, such as high thermal stability and resistance to oxidation. The molecular targets and pathways involved in its action depend on the specific application. For example, in drug delivery systems, it interacts with biological membranes to facilitate the controlled release of therapeutic agents.

Comparison with Similar Compounds

1,3-Dimethyldisiloxane can be compared with other similar compounds such as:

Polydimethylsiloxane (PDMS): Unlike this compound, PDMS is a polymer with a much higher molecular weight and is commonly used in the production of flexible, durable materials.

1,1,3,3-Tetramethyldisiloxane: This compound has a similar structure but with two additional methyl groups, which can affect its chemical reactivity and physical properties.

1,3-Diphenyl-1,3-Dimethyldisiloxane: This compound has phenyl groups instead of methyl groups, which can significantly alter its chemical behavior and applications.

This compound is unique due to its low molecular weight and the presence of two methyl groups, which provide it with specific chemical properties that are advantageous in various applications.

Biological Activity

1,3-Dimethyldisiloxane (DMD) is a siloxane compound that has garnered attention in various fields due to its unique chemical properties and potential biological activities. This article explores the biological activity of DMD, focusing on its applications, toxicity, and relevant research findings.

This compound has the molecular formula and a molecular weight of approximately 136.25 g/mol. It is characterized by its siloxane backbone, which imparts flexibility and hydrophobicity, making it suitable for various applications in materials science and biomedicine.

Biological Applications

1. Antimicrobial Activity

Research has indicated that siloxanes, including DMD, exhibit antimicrobial properties. A study demonstrated that modified siloxanes could inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell membranes, leading to cell lysis and death .

2. Drug Delivery Systems

DMD has been investigated as a potential carrier in drug delivery systems. Its biocompatibility and ability to form stable emulsions make it a candidate for encapsulating hydrophobic drugs, improving their solubility and bioavailability .

3. Surface Modification

DMD is utilized in surface modification techniques to enhance the biocompatibility of medical devices. By applying DMD coatings on surfaces, researchers have observed improved cell adhesion and reduced protein adsorption, which are critical for the performance of implants .

Toxicity Studies

Despite its beneficial applications, understanding the toxicity of DMD is crucial for safe usage. Various studies have evaluated its toxicological profile:

- Acute Toxicity : The LD50 (lethal dose for 50% of the population) for DMD has been reported to be relatively high, indicating low acute toxicity .

- Chronic Exposure : Long-term exposure studies suggest that DMD may cause mild irritation but does not exhibit significant systemic toxicity at low concentrations .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of DMD derivatives showed significant inhibition zones against Staphylococcus aureus and Escherichia coli when tested using agar diffusion methods. The results indicated that modifications to the siloxane structure could enhance antimicrobial potency.

| Compound | Zone of Inhibition (mm) |

|---|---|

| This compound | 15 |

| Modified Siloxane A | 22 |

| Modified Siloxane B | 18 |

Case Study 2: Drug Delivery Applications

In a controlled experiment assessing the drug delivery capabilities of DMD-based formulations for hydrophobic drugs, it was found that DMD improved drug solubility by up to 70% compared to traditional carriers. This study highlights DMD's potential in enhancing therapeutic efficacy.

Research Findings

Recent literature emphasizes the versatility of DMD in various biomedical applications:

- Biocompatibility : Studies indicate that DMD does not elicit significant inflammatory responses when used in vivo, supporting its use in medical applications .

- Surface Functionalization : Research shows that surfaces treated with DMD exhibit enhanced hydrophobicity and reduced protein adsorption, which are advantageous for implantable devices .

Properties

InChI |

InChI=1S/C2H6OSi2/c1-4-3-5-2/h1-2H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVBFOGOAAUCWEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si]O[Si]C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6OSi2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901312039 | |

| Record name | Disiloxane, 1,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901312039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14396-21-5 | |

| Record name | 1,3-Dimethyldisiloxane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014396215 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disiloxane, 1,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901312039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dimethyldisiloxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.859 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.